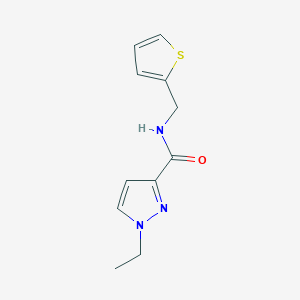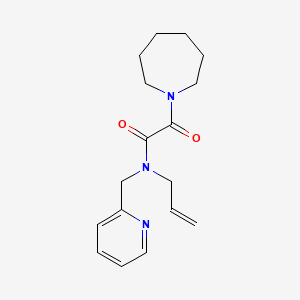![molecular formula C12H17N3O2 B5395121 N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5395121.png)
N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide, also known as DMPI, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. DMPI is a pyridine derivative that has been synthesized through a multistep process involving the reaction of 4-pyridinecarboxylic acid with 3,3-dimethylbutanoyl chloride.
Mecanismo De Acción
The mechanism of action of N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide varies depending on its application. In medicinal chemistry, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
In biochemistry, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been found to inhibit the activity of enzymes such as carbonic anhydrase and urease by binding to the active site of the enzyme and blocking its activity.
Biochemical and Physiological Effects:
N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been found to have various biochemical and physiological effects depending on its application. In medicinal chemistry, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been found to reduce inflammation and induce apoptosis in cancer cells. In biochemistry, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been found to inhibit the activity of enzymes such as carbonic anhydrase and urease. In materials science, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been found to form stable MOFs with various metal ions, which can be used for gas storage and separation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide in lab experiments include its high purity, stability, and potential for various applications. The limitations of using N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide. In medicinal chemistry, further studies are needed to determine the potential of N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide as an anti-inflammatory and antitumor agent. In biochemistry, further studies are needed to determine the mechanism of action of N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide on enzymes and its potential as a fluorescent probe. In materials science, further studies are needed to explore the potential of N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide as a building block for the synthesis of MOFs with novel properties.
Métodos De Síntesis
The synthesis of N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide involves several steps, including the reaction of 4-pyridinecarboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium carbamate to yield the final product, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide. The synthesis method has been optimized to obtain high yields of N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide with good purity.
Aplicaciones Científicas De Investigación
N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has also been investigated for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
In biochemistry, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
In materials science, N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential as a building block for the synthesis of metal-organic frameworks (MOFs). N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide has been found to form stable MOFs with various metal ions, which can be used for gas storage and separation.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)8-10(16)17-15-11(13)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKGIDRYHGADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CC=NC=C1)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24828567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5395048.png)
![7-{4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5395066.png)

![N-[3-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5395076.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(methoxyacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395080.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)
![4-bromo-N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}benzamide](/img/structure/B5395101.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5395109.png)
![N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5395114.png)
![N-(2,4-dimethylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395117.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)

![2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)
